molecular formula C14H14N2O2 B7494258 N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide

Cat. No. B7494258
M. Wt: 242.27 g/mol
InChI Key: ZGGHFTYPFIEUPY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-kappaB (NF-κB) pathway. It was first synthesized in 2003 by researchers at the University of Dundee in the United Kingdom. Since then, TPCA-1 has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in the immune response. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide inhibits the activation of this pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. By inhibiting IKKβ, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has anti-inflammatory effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various biological processes. However, like any other small molecule inhibitor, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has its limitations. It can have off-target effects and may not be suitable for use in certain experimental systems. Additionally, the optimal concentration and duration of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research involving N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the identification of new targets for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors. Additionally, the use of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide in combination with other drugs or therapies may have synergistic effects and could be explored further. Finally, the potential clinical applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors should be investigated in more detail.

Synthesis Methods

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran intermediate, which is then coupled with a pyridine carboxylic acid derivative to form N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been used in studies related to cancer, autoimmune diseases, and infectious diseases. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(10-4-7-15-8-5-10)16-12-2-1-3-13-11(12)6-9-18-13/h4-9,12H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHFTYPFIEUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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